

# Application Note: Purification of Atto 390 Labeled Proteins

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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## Abstract

This document provides detailed application notes and protocols for the purification of proteins labeled with Atto 390, a hydrophilic, coumarin-based fluorescent dye. Proper purification is critical to remove unconjugated free dye, which can interfere with downstream applications and lead to inaccurate quantification. This guide covers the labeling reaction, purification methodologies including Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX), and methods for characterizing the final conjugate.

## Introduction to Atto 390 Labeling

Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.<sup>[1][2][3]</sup> It is commonly used for labeling proteins, DNA, and other biomolecules for application in fluorescence microscopy, single-molecule detection, and other life science research.<sup>[1][4]</sup> The most prevalent method for protein labeling utilizes an N-hydroxysuccinimide (NHS) ester of Atto 390, which forms a stable, covalent amide bond with primary amine groups (e.g., the  $\epsilon$ -amino group of lysine residues) on the protein surface.

Following the conjugation reaction, the mixture contains the desired labeled protein, unlabeled protein, and excess unreacted or hydrolyzed dye. The removal of this free dye is essential for the reliability of subsequent experiments.

## Quantitative Data & Dye Characteristics

Accurate characterization of the labeled protein requires knowledge of the dye's specific properties.

Table 1: Physicochemical Properties of Atto 390

Property	Value	Notes
Molecular Weight (NHS-Ester)	440 g/mol	The reactive form for amine labeling.
Absorption Maximum ( $\lambda_{abs}$ )	390 nm	In aqueous solution.
Emission Maximum ( $\lambda_{fl}$ )	476 nm	In aqueous solution.
Molar Absorptivity ( $\epsilon_{max}$ )	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	At 390 nm.
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	High brightness.

| Correction Factor (CF280) | 0.09 |  $A_{280}$  of dye /  $A_{max}$  of dye. Used to correct protein concentration. |

## Purification Strategies

The optimal purification strategy depends on the specific protein, the scale of the preparation, and the required final purity. The most common method is Size Exclusion Chromatography (SEC), which separates molecules based on size. For higher resolution, Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) can be employed.

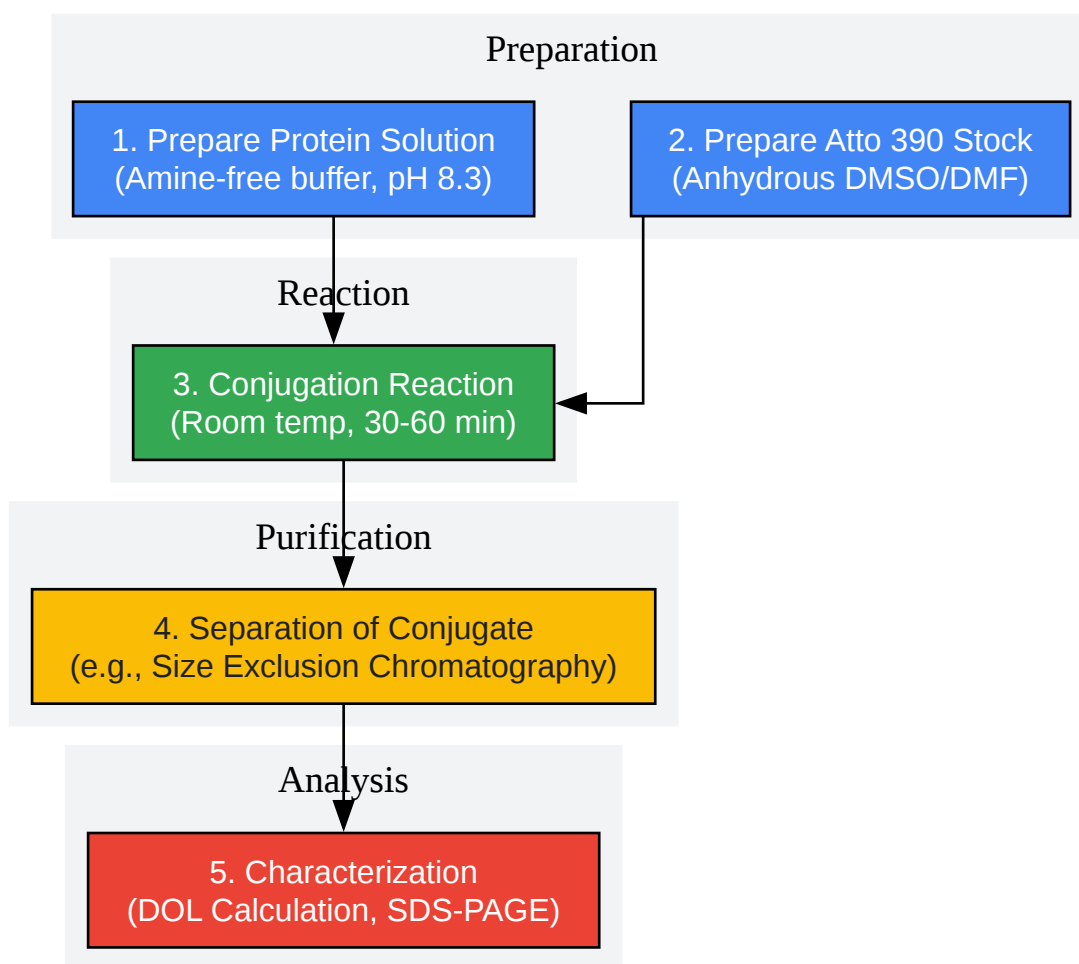
Table 2: Comparison of Recommended Purification Methods

Method	Principle	Advantages	Disadvantages
Size Exclusion Chromatography (SEC)	<b>Separates molecules based on hydrodynamic radius (size). Larger molecules (protein) elute before smaller molecules (free dye).</b>	<b>Reliable, gentle on proteins, can be used for buffer exchange. Most common method for dye removal.</b>	<b>Can lead to sample dilution. Resolution may be insufficient to separate labeled from unlabeled protein.</b>
Ion Exchange Chromatography (IEX)	Separates molecules based on net surface charge.	High resolving power, can separate proteins with different degrees of labeling (DOL), high binding capacity.	Requires optimization of pH and salt conditions. Protein must be stable over a range of pH and ionic strengths.

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Gentle, maintains protein structure and activity. Can be used after IEX as proteins are already in high salt. | Requires high salt concentrations which may cause precipitation for some proteins. |

## Experimental Workflow and Protocols

The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.



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Figure 1. Overall experimental workflow for protein labeling and purification.

## Protocol 1: Labeling of Proteins with Atto 390 NHS-Ester

This protocol is adapted for labeling with Atto 390 NHS-ester, which targets primary amines.

Materials:

- Protein of interest (2-5 mg/mL)
- Atto 390 NHS-Ester (e.g., Sigma-Aldrich)
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, PBS can be used with the pH adjusted to 8.3.

- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Quenching solution (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

#### Procedure:

- Protein Preparation:
  - Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-5 mg/mL.
  - Ensure the buffer is free of primary amines (e.g., Tris, glycine) or ammonium salts, as these will compete with the labeling reaction.
- Dye Preparation:
  - Immediately before use, prepare a stock solution of Atto 390 NHS-ester by dissolving it in anhydrous DMSO or DMF to a concentration of 2 mg/mL. Protect from light.
- Conjugation Reaction:
  - While gently stirring, add a 2 to 15-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio depends on the protein and must be determined empirically. A 4:1 to 10:1 molar excess is a common starting point for antibodies.
  - Incubate the reaction at room temperature for 30-60 minutes with continuous stirring. Protect the reaction from light.
- Reaction Quenching (Optional):
  - The reaction can be stopped by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS-ester. Incubate for 30 minutes. This step is often omitted if the sample proceeds immediately to purification.

## Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates the larger protein-dye conjugate from the smaller, unreacted dye molecules.

**Materials:**

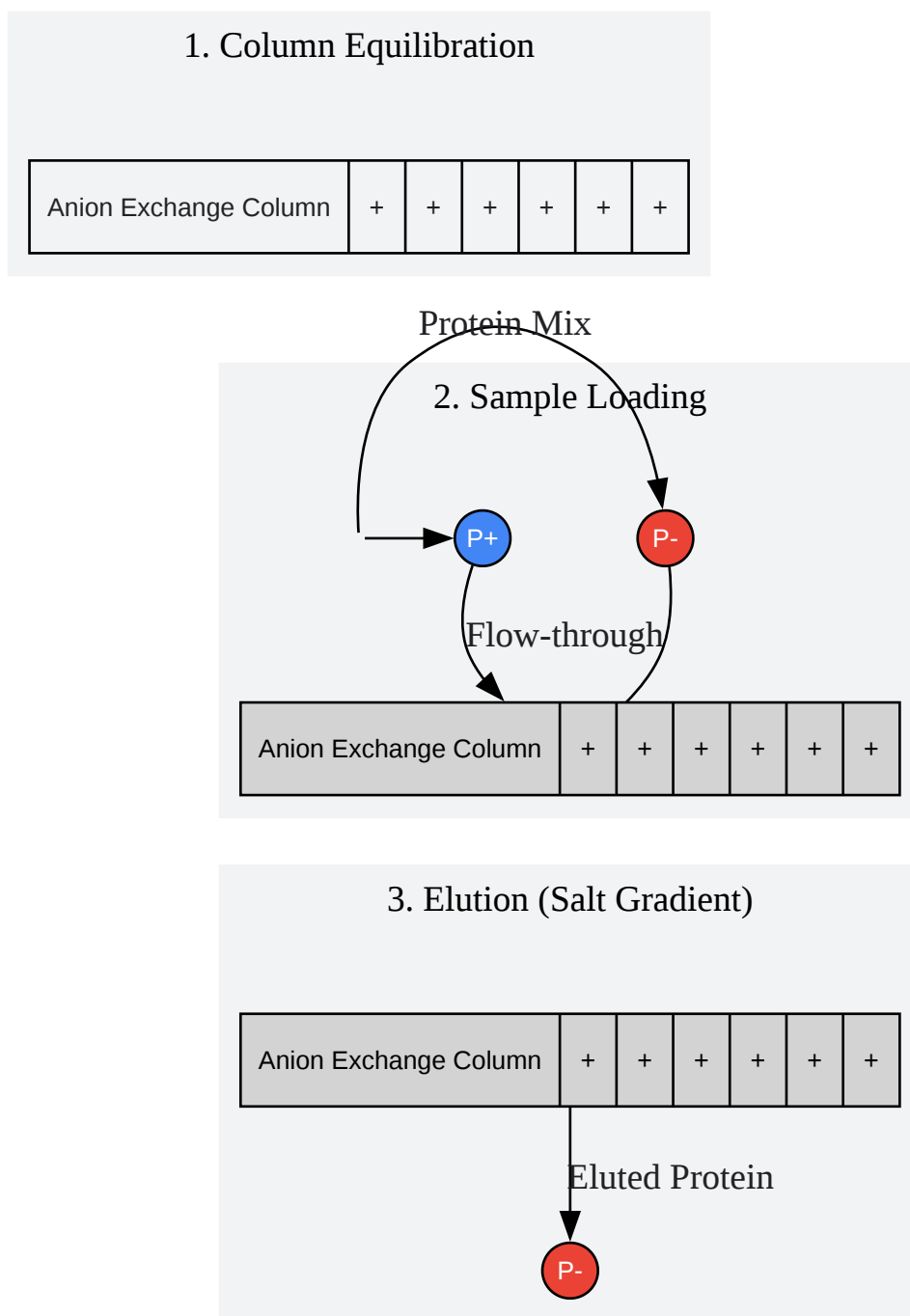
- SEC column (e.g., Sephadex G-25, Bio-Gel P-10).
- Elution Buffer: A suitable buffer for protein stability, such as Phosphate-Buffered Saline (PBS), pH 7.4.

**Procedure:**

- Column Equilibration:
  - Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.
- Sample Application:
  - Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.
- Elution and Fraction Collection:
  - Begin eluting the sample with the Elution Buffer.
  - The labeled protein will typically appear as the first colored band to elute from the column. The smaller, free dye will elute later as a second, slower-moving band.
  - Collect fractions and monitor the absorbance at 280 nm (for protein) and 390 nm (for Atto 390 dye).
- Pooling:
  - Pool the fractions containing the purified protein-dye conjugate (i.e., the fractions from the first peak that absorb at both 280 nm and 390 nm).

## Protocol 3: High-Resolution Purification by Ion Exchange Chromatography (IEX)

IEX can be used as a polishing step to separate protein populations with different degrees of labeling. Since Atto 390 carries a net charge, labeling will alter the protein's isoelectric point (pI).



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Figure 2. Principle of anion exchange chromatography for protein purification.

Procedure (Anion Exchange Example):

- Buffer Preparation:

- Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris, pH 8.0. The pH should be chosen so that the target protein is negatively charged and binds to the anion exchange resin.
- Elution Buffer (Buffer B): Buffer A + high salt concentration, e.g., 1 M NaCl.
- Column Equilibration:
  - Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.
- Sample Preparation & Loading:
  - Ensure the labeled protein sample is in the Binding Buffer (this may require buffer exchange via dialysis or a desalting column).
  - Load the sample onto the column. Unbound and positively charged proteins will flow through.
- Wash:
  - Wash the column with several volumes of Binding Buffer to remove any nonspecifically bound molecules.
- Elution:
  - Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
  - Proteins will elute based on the strength of their negative charge. Collect fractions throughout the gradient.
- Analysis:
  - Analyze fractions by absorbance (280 nm and 390 nm) and SDS-PAGE to identify those containing the purified, labeled protein.

## Protocol 4: Characterization of Atto 390 Labeled Protein

## A. Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and 390 nm (A<sub>390</sub>).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
  - Protein Conc. (M) =  $[A_{280} - (A_{390} \times CF_{280})] / \epsilon_{\text{protein}}$
  - Where:
    - $CF_{280} = 0.09$  for Atto 390
    - $\epsilon_{\text{protein}}$  = Molar extinction coefficient of the protein at 280 nm (M<sup>-1</sup>cm<sup>-1</sup>).
- Calculate the DOL using the following formula:
  - $DOL = A_{390} / (\epsilon_{\text{dye}} \times \text{Protein Conc. (M)})$
  - Where:
    - $\epsilon_{\text{dye}} = 24,000 \text{ M}^{-1}\text{cm}^{-1}$  for Atto 390

## B. Purity Assessment

- SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Visualize the gel under UV light to confirm that the fluorescence co-localizes with the protein band. Subsequently, stain the gel with Coomassie Blue or a similar stain to visualize all proteins and confirm the absence of major contaminants.

## Troubleshooting

Table 3: Common Issues and Solutions in Labeling and Purification

Problem	Potential Cause	Suggested Solution
Low Labeling Efficiency (Low DOL)	- Protein concentration is too low.- Incorrect buffer pH or presence of competing amines (Tris, glycine).- Insufficient molar excess of dye.- Hydrolyzed/inactive dye.	- Concentrate protein to >2 mg/mL.- Ensure labeling buffer is pH 8.0-9.0 and amine-free.- Increase the dye-to-protein molar ratio in the reaction.- Prepare fresh dye stock solution in anhydrous solvent immediately before use.
Protein Precipitation during/after Labeling	- Over-labeling can alter protein pI and solubility.- High concentration of organic solvent (DMSO/DMF) from dye addition.	- Reduce the molar excess of dye used in the reaction.- Keep the volume of added dye solution to <10% of the total reaction volume.
Incomplete Removal of Free Dye	- Insufficient column length or resolution for SEC.- Column overloading.	- Use a longer SEC column or a resin with a more appropriate fractionation range.- Reduce the sample volume applied to the column (typically <5% of the column volume).- Consider a secondary purification step like dialysis or IEX.

| Labeled Protein Appears Aggregated (elutes in void volume of SEC) | - Protein is inherently unstable under labeling conditions.- Over-labeling has induced aggregation. | - Optimize buffer conditions (pH, salt).- Reduce the molar excess of dye and/or reaction time.- Perform SEC to isolate the monomeric, correctly folded protein population. |

#### Need Custom Synthesis?

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